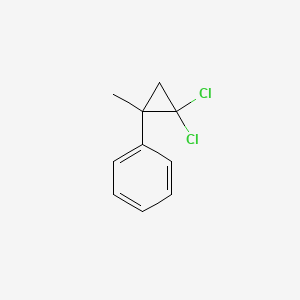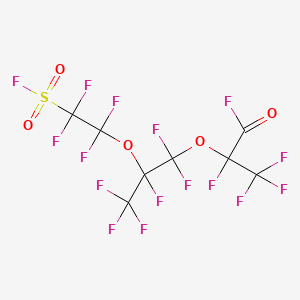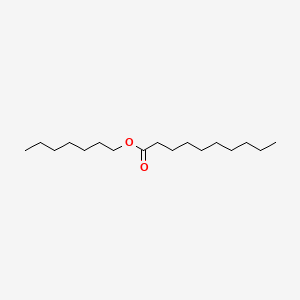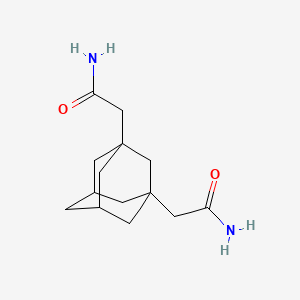
1,3-Adamantanediacetamide
概要
説明
- Structure : It belongs to the adamantane family and consists of two acetamide groups attached to the 1,3-positions of the adamantane core .
Synthesis Analysis
The synthesis of 1,3-Adamantanediacetamide involves the reaction of adamantane-1,3-dicarboxylic acid with ammonia or an amine derivative. The process typically proceeds through amidation, resulting in the formation of the desired compound .
Molecular Structure Analysis
The molecular structure of this compound features the adamantane cage, with two acetamide functional groups attached. The adamantane framework provides rigidity and stability to the molecule .
Chemical Reactions Analysis
Physical And Chemical Properties Analysis
科学的研究の応用
NMDA Receptor Antagonism and Neuropharmacology
1,3-Adamantanediacetamide derivatives, like memantine, are known for their role as NMDA (N-methyl-D-aspartate) receptor antagonists. This action is crucial in neuropharmacology, particularly in the treatment of Alzheimer's disease and other neurodegenerative conditions. Memantine, an adamantane derivative, is used clinically for Alzheimer's disease due to its safety profile and ability to preferentially block extrasynaptic over synaptic NMDA receptor currents, which is vital for reducing neuronal damage in neurological disorders while sparing normal neurotransmission (Xia et al., 2010).
Antiviral Applications
Adamantane derivatives have demonstrated significant antiviral activities. Amantadine, a 1-amino-adamantane, is an example of an adamantane derivative used for treating influenza A virus infections. However, the increasing incidence of adamantane resistance among influenza A viruses is a growing concern, highlighting the need for ongoing surveillance and development of new antiviral strategies (Bright et al., 2005).
Synthesis and Development
Research on the synthesis of adamantane derivatives like amantadine is crucial for improving the production processes, making them more economical and environmentally friendly. This includes the development of simple and economical processes for producing these compounds on a large scale, as well as improvements in yield and reduction of toxic reagent use (Phan Thi et al., 2022).
Therapeutic Index and Safety Profile
Studies on amino-adamantanes, such as memantine and amantadine, have provided insights into their therapeutic index and safety profile. For instance, memantine's good clinical profile in dementia has been attributed to its fast blocking/unblocking kinetics and strong voltage-dependency, which allows it to block chronic, low-level pathological activation of NMDA receptors while leaving synaptic activation intact. This balance is crucial for its use in clinical settings (Parsons et al., 1995).
Psychotropic Activity
Some adamantane derivatives have been explored for their psychotropic properties. These studies are crucial for understanding the potential use of these compounds in treating mental health disorders and tailoring their properties for specific therapeutic applications (Novakov et al., 1996).
特性
IUPAC Name |
2-[3-(2-amino-2-oxoethyl)-1-adamantyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c15-11(17)6-13-2-9-1-10(4-13)5-14(3-9,8-13)7-12(16)18/h9-10H,1-8H2,(H2,15,17)(H2,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQXJYESUHDZQOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)CC(=O)N)CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60337304 | |
| Record name | 1,3-Adamantanediacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60337304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
56432-73-6 | |
| Record name | 1,3-Adamantanediacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60337304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





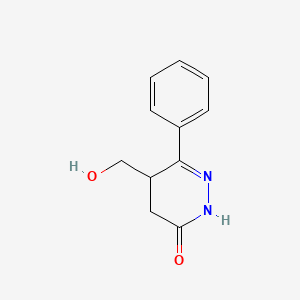


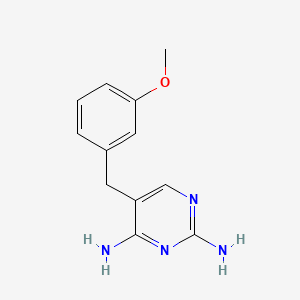
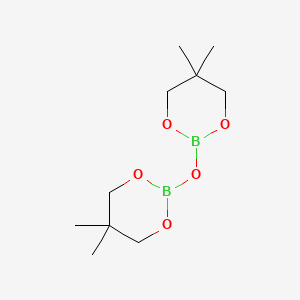


![2-Propenoic acid, 2-[methyl[(tridecafluorohexyl)sulfonyl]amino]ethyl ester](/img/structure/B1595919.png)

